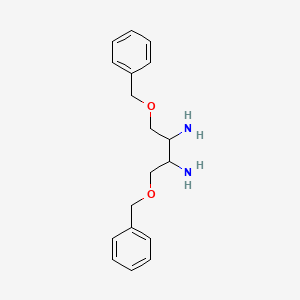
1,4-Bis(phenylmethoxy)butane-2,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(phenylmethoxy)butane-2,3-diamine is an organic compound that features two phenylmethoxy groups attached to a butane-2,3-diamine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(phenylmethoxy)butane-2,3-diamine typically involves the reaction of 1,4-dibromobutane with phenylmethanol in the presence of a base to form 1,4-bis(phenylmethoxy)butane. This intermediate is then reacted with ammonia or a primary amine to yield the final product, this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1,4-Bis(phenylmethoxy)butane-2,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The phenylmethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction can produce primary or secondary amines .
科学的研究の応用
1,4-Bis(phenylmethoxy)butane-2,3-diamine has several scientific research applications:
作用機序
The mechanism of action of 1,4-Bis(phenylmethoxy)butane-2,3-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound can form complexes with transition metals, which can then interact with biological molecules to exert their effects. The specific pathways involved depend on the particular application and target molecule .
類似化合物との比較
Similar Compounds
1,4-Bis(2-carboxyaldehydephenoxy)butane: This compound is similar in structure but contains carboxyaldehyde groups instead of phenylmethoxy groups.
N,N-Bis(2,4-Dibenzhydryl-6-cycloalkylphenyl)butane-2,3-diimine: This compound features dibenzhydryl groups and is used in similar applications.
Uniqueness
1,4-Bis(phenylmethoxy)butane-2,3-diamine is unique due to its specific combination of phenylmethoxy groups and diamine backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in coordination chemistry, pharmaceuticals, and materials science .
特性
分子式 |
C18H24N2O2 |
|---|---|
分子量 |
300.4 g/mol |
IUPAC名 |
1,4-bis(phenylmethoxy)butane-2,3-diamine |
InChI |
InChI=1S/C18H24N2O2/c19-17(13-21-11-15-7-3-1-4-8-15)18(20)14-22-12-16-9-5-2-6-10-16/h1-10,17-18H,11-14,19-20H2 |
InChIキー |
NCWHFQVVMZXFHI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COCC(C(COCC2=CC=CC=C2)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 3-[(2-aminopropanoylamino)methyl]pyrrolidine-1-carboxylate](/img/structure/B14797615.png)
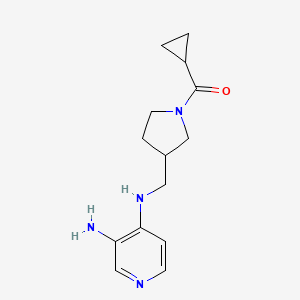
![(2E,4E,6E)-7-[(2R,3R,5R)-3-hydroxy-5-[(2S,3S,4E,6E)-3-methoxy-4-methyl-8-[[(2S)-2-[(2R,3R,4R,6S)-2,3,4-trihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]butanoyl]amino]octa-4,6-dien-2-yl]oxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B14797618.png)
![4-Methylphenyl 4-({4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}amino)-4-oxobutanoate](/img/structure/B14797623.png)
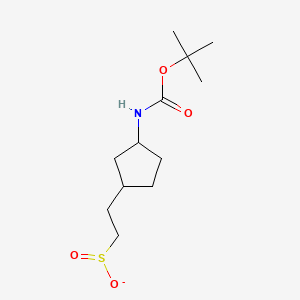
![2-amino-N-[(1-benzylpyrrolidin-3-yl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14797635.png)

![5'-Fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B14797659.png)
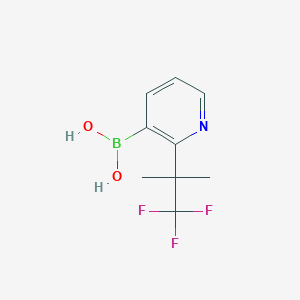

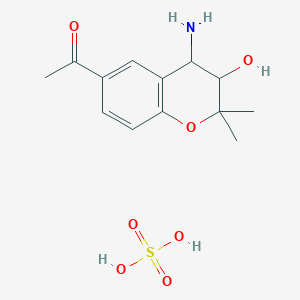
![2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B14797673.png)
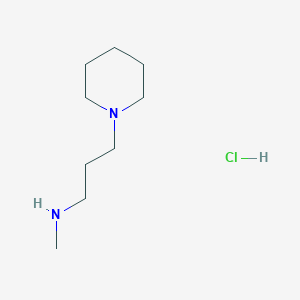
![2-[4-[(9S,13S)-16-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14797680.png)
